Retinyl cyclopentanecarboxylate

Catalog No.
S13136609
CAS No.
88641-45-6
M.F
C26H38O2
M. Wt
382.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl cyclopentanecarboxylate

CAS Number

88641-45-6

Product Name

Retinyl cyclopentanecarboxylate

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] cyclopentanecarboxylate

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C26H38O2/c1-20(15-16-24-22(3)12-9-18-26(24,4)5)10-8-11-21(2)17-19-28-25(27)23-13-6-7-14-23/h8,10-11,15-17,23H,6-7,9,12-14,18-19H2,1-5H3/b11-8+,16-15+,20-10+,21-17+

InChI Key

MPACCMIQWWLTLS-DBIMOSKASA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C2CCCC2)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C2CCCC2)/C)/C

Retinyl cyclopentanecarboxylate is a synthetic derivative of retinol, also known as vitamin A. This compound is characterized by the presence of a cyclopentanecarboxylate moiety attached to the retinyl structure, which is essential for its biological activity. Retinyl cyclopentanecarboxylate serves as a prodrug, meaning it can be metabolized into active forms of vitamin A within biological systems. The structural modifications enhance its stability and solubility compared to other retinoids, making it an interesting candidate for various applications in biochemistry and medicine.

Typical of retinoids. Key reactions include:

  • Isomerization: Similar to other retinoids, upon exposure to light, retinyl cyclopentanecarboxylate can undergo isomerization from the 11-cis form to the all-trans form, which is crucial for its biological function in vision and cellular signaling.
  • Hydrolysis: The ester bond in retinyl cyclopentanecarboxylate can be hydrolyzed to release retinol and cyclopentanecarboxylic acid, facilitating its bioavailability and activity in biological systems.
  • Oxidation: Retinyl cyclopentanecarboxylate can be oxidized to form retinaldehyde, which plays a critical role in the visual cycle by binding to opsins in photoreceptor cells .

Retinyl cyclopentanecarboxylate exhibits significant biological activity primarily related to its role as a precursor to vitamin A. Its activities include:

  • Vision: It participates in the visual cycle by being converted into retinaldehyde, which is essential for the formation of rhodopsin in the retina. This process is critical for phototransduction—the conversion of light into electrical signals in the retina .
  • Cellular Growth and Differentiation: Like other retinoids, it influences gene expression related to cell growth and differentiation through nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .
  • Antioxidant Properties: Retinyl cyclopentanecarboxylate may exhibit antioxidant properties, helping to protect cells from oxidative stress and damage .

The synthesis of retinyl cyclopentanecarboxylate can be achieved through various methods:

  • Direct Esterification: This involves reacting retinol with cyclopentanecarboxylic acid in the presence of an acid catalyst or coupling agent. This method yields high purity and efficiency.
  • Reformatsky Reaction: Utilizing b-ionone as a starting material, this method extends the carbon chain through a series of reactions including alkylation and dehydration .
  • Grignard Reactions: Grignard reagents can be employed to introduce additional carbon chains or functional groups into the molecule during synthesis.

These methods allow for the modification of the retinol structure while maintaining its essential properties.

Research on interaction studies involving retinyl cyclopentanecarboxylate primarily focuses on its metabolic pathways and interactions with cellular receptors:

  • Receptor Binding Studies: It has been shown to bind effectively with nuclear receptors involved in regulating gene expression related to vision and cellular differentiation.
  • Metabolic Pathways: Studies indicate that upon administration, retinyl cyclopentanecarboxylate is metabolized into active forms like retinaldehyde, influencing various biochemical pathways crucial for vision and cellular health .

Retinyl cyclopentanecarboxylate shares structural similarities with several other compounds derived from vitamin A. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
RetinolAlcohol form of vitamin ADirectly involved in vision; less stable than esters
RetinalAldehyde formKey component of rhodopsin; crucial for phototransduction
Retinoic AcidCarboxylic acid derivativeActive form influencing gene expression; involved in development
Beta-CaroteneProvitamin APlant-derived carotenoid; converted to vitamin A in the body
Retinyl PalmitateEster formCommonly used in cosmetics; less potent than retinyl cyclopentanecarboxylate

Retinyl cyclopentanecarboxylate stands out due to its enhanced stability and solubility compared to other forms of vitamin A derivatives, making it particularly useful in formulations where these properties are critical.

XLogP3

7.8

Hydrogen Bond Acceptor Count

2

Exact Mass

382.287180451 g/mol

Monoisotopic Mass

382.287180451 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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